REACTION_CXSMILES
|
[S:1]1[C:5]2=[CH:6][N:7]=[C:8](N)[CH:9]=[C:4]2[CH:3]=[CH:2]1.[FH:11].N1C=CC=CC=1.N([O-])=O.[Na+].[NH4+].[OH-]>>[F:11][C:8]1[CH:9]=[C:4]2[CH:3]=[CH:2][S:1][C:5]2=[CH:6][N:7]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C1=CN=C(C2)N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
F.N1=CC=CC=C1
|
Name
|
|
Quantity
|
33.1 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for another 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at 100° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
water (10 mL) and extracted with EtOAc (3×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by ISCO chromatography (0 to 30% EtOAc:heptane)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=CN1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |